3-Formyl-4-hydroxyphenylboronic acid
Overview
Description
3-Formyl-4-hydroxyphenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a formyl group and a hydroxyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-hydroxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 3-formylphenylboronic acid, which can be achieved using borane reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification and crystallization to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-4-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
3-Formyl-4-hydroxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formyl-4-hydroxyphenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as serine proteases . The formyl and hydroxyl groups further contribute to its reactivity and binding affinity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: 3-Formyl-4-hydroxyphenylboronic acid is unique due to the presence of both formyl and hydroxyl groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a broader range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(3-formyl-4-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDMMKUWINZXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper discusses a Salen-based covalent organic polymer (COP) for metal ion detection. What is the role of 3-Formyl-4-hydroxyphenylboronic acid in the synthesis of this COP?
A1: While the paper itself doesn't explicitly mention the use of this compound, it highlights the importance of boronic acid derivatives in similar COPs. These boronic acid groups can act as binding sites for metal ions due to their ability to form reversible covalent bonds with Lewis bases. [] This interaction forms the basis of the sensing mechanism, as the binding of metal ions can alter the fluorescence properties of the COP.
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